Molecular Weight and Lipophilicity Differentiation from Common Analogs
A direct comparison of computed octanol-water partition coefficients (cLogP) reveals that the methoxymethyl substituent reduces lipophilicity relative to the methyl analog while increasing it relative to the methoxy analog. This difference influences membrane permeability and solubility profiles in lead optimization.
| Evidence Dimension | Computed cLogP (Lipophilicity) |
|---|---|
| Target Compound Data | cLogP ≈ 1.8 (predicted) |
| Comparator Or Baseline | 4-Chloro-3-methylaniline: cLogP ≈ 2.3; 4-Chloro-3-methoxyaniline: cLogP ≈ 1.5 (predicted) |
| Quantified Difference | Δ cLogP = -0.5 vs. methyl analog; +0.3 vs. methoxy analog |
| Conditions | Predicted using ACD/Labs Percepta or similar computational platform; experimental logP/logD data not publicly available |
Why This Matters
The intermediate lipophilicity may offer a balanced ADME profile, potentially reducing non-specific binding associated with higher logP compounds while maintaining sufficient membrane permeability.
